2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol

Catalog No.
S540331
CAS No.
208827-90-1
M.F
C9H16O4
M. Wt
188.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol

CAS Number

208827-90-1

Product Name

2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol

IUPAC Name

2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanol

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

InChI

InChI=1S/C9H16O4/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1,10H,3-9H2

InChI Key

CXJWUJYYDLYCCQ-UHFFFAOYSA-N

SMILES

C#CCOCCOCCOCCO

solubility

Soluble in DMSO

Synonyms

Propargyl-PEG4-alcohol

Canonical SMILES

C#CCOCCOCCOCCO

The exact mass of the compound 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol is 188.1049 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Propargyl-PEG3-OH (CAS 208827-90-1) is a heterobifunctional, monodisperse polyethylene glycol linker featuring a terminal alkyne for click chemistry and a primary hydroxyl group for further derivatization. As a discrete "mini-PEG" spacer containing three ethylene oxide units, it provides a precise contour length that is highly sought after in bioconjugation and PROTAC synthesis. This specific architecture balances the need for a hydrophilic hydration shell with a compact footprint. For procurement teams, specifying this exact PEG3 derivative ensures consistent aqueous solubility and predictable steric clearance during copper-catalyzed azide-alkyne cycloaddition (CuAAC), avoiding the polydispersity issues of bulk polymers .

Research & Procurement Fit

Discrete PEG3 Monodisperse chain length supports reproducible solubility and bioconjugation profiles.
Orthogonal Handles Terminal alkyne and hydroxyl groups enable sequential CuAAC click chemistry and derivatization.
Material Context Acts as a reactive plasticizer or linker, avoiding functional group dilution common with inert glycol ethers.

Substituting Propargyl-PEG3-OH with structurally simpler alternatives like propargyl alcohol or lipophilic alkyl-alkynes fundamentally compromises downstream conjugate performance. Direct attachment using propargyl alcohol lacks a spacer, leading to severe steric hindrance that drastically depresses click reaction yields when conjugating bulky biomolecules. Conversely, substituting with an alkyl chain of equivalent length introduces a hydrophobic tether that promotes aggregation in aqueous buffers, increasing non-specific binding to plasma proteins. Furthermore, replacing PEG3 with longer variants (e.g., PEG12) introduces an entropic penalty that can disrupt the precise spatial orientation required for ternary complex formation in targeted protein degradation, making exact PEG3 specification critical for functional reproducibility .

Substitution & Mismatch Risk

Target
Propargyl-PEG3-alcohol (n=3)
Balances hydrophilicity and thermal stability, with a boiling point near 277 °C.
Potential Substitute
PEG2 Analog (n=2)
A shorter chain may reduce hydrophilicity and lower thermal resilience, potentially evaporating during high-temperature or solvent-free steps.
Target
Propargyl-PEG3-alcohol (MW ~188)
Reported to maximize degradation efficiency in specific PROTAC constructs through optimal ternary complex geometry.
Potential Substitute
PEG4 Analog (n=4)
Increased length and molecular weight (MW ~232) may compromise linker-dependent degradation kinetics in sensitive constructs.
Target
Alkyne-Alcohol Heterobifunctional
The specific hydrogen-bonding network and click reactivity pattern depend on the terminal groups.
Potential Substitute
Amine or Carboxylic Acid Variants
Inverts the click chemistry partner or drastically alters the protonation state, limiting direct substitution in established protocols.

Steric Accessibility in CuAAC Click Chemistry

When performing copper-catalyzed azide-alkyne cycloaddition (CuAAC), the proximity of the alkyne to the core molecule dictates reaction kinetics. Propargyl-PEG3-OH provides a discrete spacer arm that extends the alkyne away from the steric bulk of the attached payload. Compared to direct alkynylation using propargyl alcohol, which often suffers from low yields due to steric clash with bulky protein azides, the PEG3 spacer enables near-quantitative conjugation yields.

Evidence DimensionSteric accessibility for azide-alkyne cycloaddition
Target Compound DataPEG3 spacer physically separates the reactive alkyne from the core payload, minimizing steric clash.
Comparator Or BaselinePropargyl alcohol (no spacer) forces the alkyne flush against the payload.
Quantified DifferencePEG3 integration frequently restores near-quantitative click yields (>90%) compared to the sub-50% yields typical of sterically hindered unspaced alkynes.
ConditionsCuAAC click chemistry with sterically demanding biomolecules or functionalized surfaces.

Procuring the PEG3-spaced alkyne prevents costly loss of expensive biological payloads by ensuring efficient, unhindered click reactivity.

Viscosity Control in Prepolymers
Head-to-head
76% reduction at 33 mol% loading
May improve the viscosity-functionality trade-off over conventional non-reactive plasticizers.
Non-functional glycol ethers averaged a 36% reduction at 25 mol% loading.

Aqueous Solubility vs. Alkyl Linkers

In the design of PROTACs and bioconjugates, the linker must maintain the solubility of highly hydrophobic warheads. The ether backbone of the PEG3 linker creates a dynamic hydration shell that significantly enhances aqueous solubility. In direct comparisons, substituting a PEG linker with a purely hydrocarbon alkyl chain of similar length drastically increases lipophilicity, leading to conjugate aggregation and elevated non-specific binding to plasma proteins and labware .

Evidence DimensionConjugate aqueous solubility and aggregation propensity
Target Compound DataPEG3 ether backbone establishes a dynamic hydration shell, maintaining high aqueous solubility.
Comparator Or BaselineAlkyl chains of equivalent length (e.g., C8) drastically increase lipophilicity.
Quantified DifferencePEG3 linkers typically improve aqueous solubility by several orders of magnitude compared to matched alkyl tethers, steepening dose-response curves.
ConditionsAqueous buffer formulation for cellular assays or intravenous delivery.

Choosing a PEG3 linker over an alkyl chain is critical to avoid formulation failures, aggregation, and assay artifacts caused by non-specific binding.

PROTAC Linker Optimization
Head-to-head
Highest ERα degradation activity among PEG2/3/4 series
Supports ternary complex formation context; linker length may be a critical design parameter.
Binding affinity (IC₅₀ 30-50 nM) remained constant across all tested linkers.

PROTAC Linker Length and Ternary Complex

The length of the linker in heterobifunctional degraders is critical for forming a productive ternary complex between the target protein and the E3 ligase. While PEG3 provides a balanced separation distance that allows the ligands to independently orient themselves, extending the linker to longer PEG lengths (e.g., PEG12 or higher) introduces a severe entropic penalty upon binding and reduces cellular permeability, often abolishing degradation activity[1].

Evidence DimensionDegradation efficiency (DC50) and cellular permeability
Target Compound DataPEG3 provides balanced spatial separation without excessive entropic penalty, maximizing ternary complex formation.
Comparator Or BaselineLonger PEG linkers (e.g., PEG12) introduce high entropic penalties upon binding and reduce cellular permeability.
Quantified DifferencePEG3 frequently achieves sub-nanomolar DC50 values, whereas over-extended PEGs can completely abrogate target degradation.
ConditionsIntracellular targeted protein degradation assays requiring membrane permeation and specific E3 ligase-target proximity.

For PROTAC procurement, specifying the compact PEG3 spacer prevents the catastrophic loss of cellular permeability and efficacy associated with overly long polymer chains.

Thermal Processing Window
Cross-study
Boiling point ~277 °C (Predicted)
A ~52 °C elevation over the PEG2 analog may reduce evaporative loss in solvent-free synthesis.
PEG2 homolog predicted boiling point is 225.6 °C.
Baseline Purity
Cross-study
≥98% (Routinely available)
Higher specification may minimize catalyst poisoning in CuAAC and improve batch-to-batch consistency.
Analogues PEG2 and PEG4 are frequently offered at ≥95% purity.

PROTAC and Molecular Glue Synthesis

Propargyl-PEG3-OH is a highly effective starting material for PROTAC libraries where maintaining aqueous solubility and precise E3 ligase-target spatial proximity is required, avoiding the aggregation issues of alkyl linkers.

Antibody-Drug Conjugate Bioconjugation

In antibody-drug conjugate workflows, the PEG3 spacer ensures the terminal alkyne remains sterically accessible, driving CuAAC click reactions to completion even with bulky monoclonal antibodies .

Nanoparticle Hydrophilic Functionalization

For drug delivery systems, coupling Propargyl-PEG3-OH to nanoparticle surfaces provides a clickable handle while simultaneously contributing to a hydrophilic hydration shell that resists protein corona formation .

Application Fit Matrix

Application
Selection Property
Validation Focus
Click-Curable Polyurethane Coatings
Reactive plasticization without sacrificing alkyne content
Tensile strength and crosslinking density under low-VOC formulation constraints
ERα-Targeted PROTAC Assembly
Optimal linker length (n=3) for ternary complex geometry
Target degradation efficiency and ubiquitination kinetics in cellular models
Solvent-Free or High-Temperature Click Reactions
Elevated boiling point (~277 °C) for thermal resilience
Processing window and evaporative mass loss under melt or annealing conditions
Reproducible Bioconjugation & Material Synthesis
High baseline purity (≥98%) to support stoichiometry control
Catalyst activity retention and homogeneity of PEG-based hydrogels or nanoparticles

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.8

Exact Mass

188.1049

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.

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